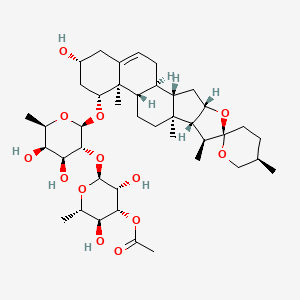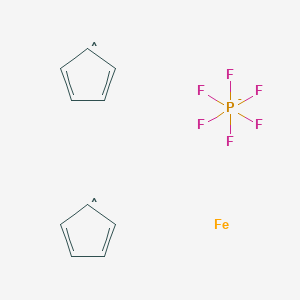
酸化セリウムモリブデン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium molybdenum oxide is an important inorganic compound with the chemical formula Ce₂(MoO₄)₃. It is a yellow material with a tetragonal crystalline structure and has been used in various applications, including as an inorganic pigment for paints, plastics, and ceramics, as well as in corrosion inhibition for metallic alloys .
科学的研究の応用
Cerium molybdenum oxide has a wide range of scientific research applications:
作用機序
Target of Action
Cerium Molybdenum Oxide, particularly in the form of nanoparticles, has been found to exhibit significant antibacterial properties . The primary targets of this compound are bacterial cells, including strains such as Escherichia coli and Staphylococcus aureus . The compound interacts with these cells, disrupting their normal function and leading to their eventual death .
Mode of Action
The mode of action of Cerium Molybdenum Oxide is unique and differs from conventional antibiotics. The compound’s antibacterial mechanism is based on the reversible conversion between two valence states of Cerium (Ce III/Ce IV) . This conversion process generates reactive oxygen species (ROS), which are known to cause damage to bacterial cells .
Biochemical Pathways
The biochemical pathways affected by Cerium Molybdenum Oxide are primarily those involved in bacterial cell function and survival. The generation of ROS during the compound’s interaction with bacterial cells leads to oxidative stress, which can damage cellular components and disrupt essential biochemical pathways . This disruption can inhibit the growth and proliferation of the bacteria, leading to their death .
Pharmacokinetics
The pharmacokinetics of Cerium Molybdenum Oxide, particularly in nanoparticle form, is an area of active research. A study has used a physiologically based pharmacokinetic (PBPK) model to predict the biodistribution of intravenously injected Cerium Oxide nanoparticles in the body . The model described the time courses of the nanoparticles in various tissues of rats . .
Result of Action
The primary result of the action of Cerium Molybdenum Oxide is the death of bacterial cells. The compound’s interaction with these cells, and the subsequent generation of ROS, leads to oxidative stress and damage to cellular components . This damage disrupts essential biochemical pathways, inhibiting bacterial growth and proliferation, and ultimately leading to cell death .
Action Environment
The action of Cerium Molybdenum Oxide can be influenced by various environmental factors. For instance, the corrosion resistance of a composite coating of Nickel and Cerium Molybdenum Oxide was found to be slightly reduced after seven days of exposure in a 0.05 M NaCl solution This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment in which it is used
準備方法
Cerium molybdenum oxide can be synthesized through several methods, including microwave-hydrothermal/solvothermal synthesis, mechanochemical preparation, and microemulsion-mediated preparation.
Microwave-Hydrothermal/Solvothermal Synthesis: This method involves dissolving cerium (III) nitrate hexahydrate and ammonium molybdate tetrahydrate in solvents like deionized water, polyethylene glycol, or ethylene glycol.
Mechanochemical Preparation: This involves mixing cerium oxide and molybdenum oxide powders and subjecting them to mechanochemical treatment in a planetary ball mill.
Microemulsion-Mediated Preparation: This method involves the stoichiometric addition of a molybdate precursor to a microemulsion containing cerium ions, leading to the formation of cerium molybdenum oxide nanoparticles within reverse micelles.
化学反応の分析
Cerium molybdenum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
類似化合物との比較
Cerium molybdenum oxide can be compared with other similar compounds, such as cerium oxide (CeO₂) and molybdenum oxide (MoO₃).
Cerium Oxide (CeO₂): Cerium oxide is a well-known catalyst with applications in catalysis, fuel cells, and biomedical fields.
Molybdenum Oxide (MoO₃): Molybdenum oxide is primarily used as an oxidation catalyst and in the production of molybdenum metal.
Cerium molybdenum oxide stands out due to its unique combination of cerium and molybdenum, providing enhanced catalytic properties and a broader range of applications compared to its individual components.
特性
CAS番号 |
13454-70-1 |
|---|---|
分子式 |
Ce2Mo2O9-12 |
分子量 |
616.1 g/mol |
IUPAC名 |
cerium(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Ce.2Mo.9O/q2*+3;;;9*-2 |
InChIキー |
ZUCSFDYOMKUZOX-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Ce+3].[Ce+3] |
同義語 |
CERIUM MOLYBDENUM OXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









